Fmoc-ile-N-carboxyanhydride
Description
Evolution of Synthetic Methodologies for Polypeptides
The journey of polypeptide synthesis began over a century ago, with early efforts in solution-phase synthesis. mdpi.comresearchgate.net These initial methods were often laborious and limited in the length of peptides that could be practically assembled. A revolutionary breakthrough came with the invention of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. researchgate.netmdpi.comlgcstandards.comrsc.org SPPS involves anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps. lgcstandards.comrsc.org This innovation dramatically increased the efficiency and accessibility of peptide synthesis.
Further refinements in SPPS led to the development of different protection strategies, most notably the Boc/Bzl and the Fmoc/tBu schemes. nih.govpeptide.com These strategies utilize orthogonal protecting groups, which can be selectively removed under different chemical conditions, allowing for precise control over the synthetic process. nih.govfiveable.me The introduction of automated synthesizers and techniques like microwave-assisted SPPS have further accelerated and optimized the production of peptides. openaccessjournals.commdpi.com
Significance of Alpha-Amino Acid N-Carboxyanhydrides as Monomeric Precursors
Alpha-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are highly reactive heterocyclic compounds derived from amino acids. wikipedia.org Their high reactivity stems from the cyclic anhydride (B1165640) structure, making them excellent electrophiles for nucleophilic attack. pmcisochem.fr This reactivity is a key advantage in polypeptide synthesis, as the ring-opening polymerization of NCAs is an efficient method for producing high molecular weight polypeptides. nih.govacs.orgnih.gov
A significant benefit of using NCAs is that the polymerization reaction is clean, with carbon dioxide as the only byproduct. pmcisochem.fr This simplifies the purification of the resulting polypeptide. Furthermore, NCA polymerization can be initiated by various nucleophiles, including primary amines, allowing for the synthesis of a wide range of polypeptide architectures. upc.edu The ability to use both natural and unnatural amino acid-derived NCAs opens the door to creating novel functional polyamino acids. pmcisochem.fr
Role of the Fmoc Protecting Group in Orthogonal Synthesis Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely used in peptide synthesis. wikipedia.org Introduced by Carpino in 1972, the Fmoc group is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.orgtotal-synthesis.com
This property of the Fmoc group is central to its role in orthogonal synthesis strategies. fiveable.me In the widely used Fmoc/tBu strategy, the N-terminal alpha-amino group of the growing peptide chain is temporarily protected by the Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups such as the tert-butyl (tBu) group. peptide.comiris-biotech.de This orthogonality allows for the selective removal of the Fmoc group at each step of the synthesis to allow for the coupling of the next amino acid, without affecting the side-chain protecting groups. nih.govpeptide.com At the end of the synthesis, the side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). lgcstandards.comiris-biotech.de The use of the Fmoc group also offers the advantage of easy reaction monitoring, as the dibenzofulvene byproduct released during deprotection has a strong UV absorbance. wikipedia.org
Research Challenges and Opportunities in Fmoc-NCA Chemistry
Despite the significant advances, the field of Fmoc-NCA chemistry is not without its challenges. One of the primary difficulties is controlling the polymerization process. acs.org The high reactivity of NCAs can lead to uncontrolled polymerization and side reactions, such as the activated monomer mechanism (AMM), which can result in polypeptides with broad molecular weight distributions. researchgate.netnih.gov Achieving controlled, living polymerization of NCAs to produce well-defined polypeptides with complex architectures remains an active area of research. chinesechemsoc.org
Another challenge is the moisture sensitivity of NCAs, which often necessitates the use of anhydrous solvents and inert atmospheres, complicating the synthetic procedure. nih.gov Researchers are exploring new initiators and catalysts to achieve faster and more controlled polymerization under less stringent conditions. nih.govacs.org For instance, the use of lithium hexamethyldisilazide (LiHMDS) as an initiator has been shown to allow for rapid polymerization in an open vessel. nih.gov
Future opportunities in Fmoc-NCA chemistry lie in the development of novel polypeptide-based materials with advanced functionalities. escholarship.org The ability to incorporate a wide variety of functional groups through the use of functionalized NCAs opens up possibilities for creating "smart" materials that can respond to specific stimuli, with applications in drug delivery, tissue engineering, and diagnostics. nih.govmdpi.com The synthesis of complex polypeptide architectures, such as block copolymers and branched structures, using Fmoc-NCA chemistry is a promising avenue for creating new biomaterials with tailored properties. nih.gov
| Feature | Description |
| Compound Name | Fmoc-isoleucine-N-carboxyanhydride |
| Synonym | Fmoc-Ile-NCA |
| Chemical Formula | C21H20N2O5 |
| Molecular Weight | 380.39 g/mol |
| Appearance | White to off-white solid |
| Key Application | Monomer for polypeptide synthesis |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl (4S)-4-[(2S)-butan-2-yl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-13(2)19-20(24)28-22(26)23(19)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3/t13-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDLNKUZTBFNOB-DJJJIMSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc Isoleucine N Carboxyanhydride
Phosgenation-Based Synthetic Routes
Phosgenation remains a prevalent method for the synthesis of N-carboxyanhydrides (NCAs), including Fmoc-Ile-NCA. These routes involve the use of phosgene (B1210022) or its safer derivatives to facilitate the cyclization of the amino acid.
Classical Leuchs and Fuchs-Farthing Methodologies
The two major historical routes for NCA synthesis are the Leuchs and Fuchs-Farthing methods. mdpi.com
The Leuchs method , first reported in 1906, involves the cyclization of N-alkoxycarbonyl-amino acid halides. mdpi.comfrontiersin.orgpsu.edu This process typically requires heating in a vacuum. frontiersin.org The rate of cyclization is influenced by the nature of the N-alkoxycarbonyl group and the halogenating agent used. psu.edu For instance, the use of phosphorus tribromide is favored as bromide is a better nucleophile than chloride in the rate-determining step. psu.edu However, this method can be accompanied by impurities depending on the reagents used, which may include thionyl chloride, phosphorous penta- or trichloride, and HCl. nih.gov
The Fuchs-Farthing method is a widely employed approach that involves the direct phosgenation of unprotected α-amino acids. frontiersin.orgnih.gov This strategy is known for producing pure NCA monomers with good yields and without racemization. nih.gov The reaction proceeds through the formation of an N-chloroformyl amino acid intermediate, followed by the loss of a second HCl molecule to complete the cyclization. psu.edu
Utilization of Diphosgene and Triphosgene (B27547) Reagents
Due to the high toxicity of gaseous phosgene, safer alternatives like diphosgene (a liquid) and triphosgene (a solid) have been adopted. nih.gov These reagents are easier to handle and can be used in stoichiometric amounts. nih.govnih.gov Triphosgene, in particular, is often used to generate phosgene in situ and is effective for preparing NCAs of amino acids. researchgate.net The synthesis of NCAs using triphosgene is considered a more straightforward, one-pot reaction compared to some non-phosgene alternatives. whiterose.ac.uk
Challenges in Purity and Yield Optimization in Anhydrous Conditions
A significant challenge in phosgenation-based synthesis is the presence of impurities and the need for strictly anhydrous conditions. nih.gov The generation of hydrogen chloride (HCl) during the reaction can lead to the ring-cleavage of the NCA and the formation of undesirable byproducts like α-isocyanate acid chlorides. nih.gov To mitigate this, purification processes often involve washing the NCA solution with water or aqueous sodium bicarbonate at low temperatures, followed by rapid drying. mdpi.comnih.gov However, this introduces the risk of hydrolysis.
The purity of the final peptide is heavily dependent on the purity of the starting materials, including the Fmoc-amino acid derivatives. nih.gov Contaminants such as acetic acid in the Fmoc-amino acid can lead to chain termination during peptide synthesis. nih.gov Furthermore, achieving high yields of the desired peptide requires maximizing the efficiency of coupling reactions and minimizing side reactions. gyrosproteintechnologies.com For long or complex peptides, challenges such as aggregation and steric hindrance can arise. gyrosproteintechnologies.com The optimization of solvent choice is also crucial, as it can play a significant role in the synthesis of NCAs. nih.gov
Non-Phosgenation and Green Chemistry Approaches
In response to the hazards associated with phosgene and its derivatives, as well as the push for more environmentally friendly processes, non-phosgenation and green chemistry approaches for NCA synthesis have been developed.
Moisture-Tolerant Synthesis Strategies Employing Epoxides
A significant advancement in NCA synthesis is the development of moisture-tolerant methods. nih.govnih.gov One such strategy employs epoxides, such as propylene (B89431) oxide or epichlorohydrin, as ultra-fast scavengers for hydrogen chloride. nih.gov This approach prevents the acid-catalyzed decomposition of the NCA, allowing the synthesis to be performed in the presence of moisture and eliminating the need for dry solvents, Schlenk lines, or gloveboxes. nih.govnih.gov This method has been shown to produce a broad range of NCAs in high yield and purity. nih.govnih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in peptide chemistry, offering significant reductions in reaction times and improvements in the purity of crude products. researchgate.netresearchgate.netnih.gov Microwave heating can be applied to both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS). researchgate.netgoogle.com For instance, most amino acid couplings can be completed in as little as 5 minutes with microwave irradiation. nih.gov This technique is particularly beneficial for synthesizing difficult sequences that may form β-sheet structures or involve sterically hindered couplings. researchgate.net Microwave-assisted protocols have been successfully used in both manual and automated peptide synthesis, leading to high purity and yield. nih.gov Furthermore, aqueous microwave-assisted SPPS using Boc-amino acid nanoparticles has been developed as an environmentally friendly alternative, allowing for rapid reactions in water. mdpi.com
Development of Latent NCA Precursors (e.g., N-Phenoxycarbonyl-Functionalized Amino Acids)
The inherent instability of α-amino acid N-carboxyanhydrides (NCAs), which are sensitive to moisture and heat, has driven the development of more stable latent precursors. peptide.com Among these, N-phenoxycarbonyl-functionalized α-amino acids (NPCAs or NPCs) have emerged as a promising alternative. peptide.comcdnsciencepub.comrsc.orgresearchgate.net These compounds serve as stable, handleable precursors that can generate the reactive NCA in situ under specific conditions, thereby overcoming the storage and handling issues associated with traditional NCAs. peptide.comresearchgate.net
The synthesis of these latent precursors, such as N-phenoxycarbonyl derivatives of amino acids, can be achieved through methods like a two-phase reaction, which allows for the production of high-purity monomers without the need for laborious purification techniques like column chromatography. cdnsciencepub.com Another established method involves the N-carbamylation of tetrabutylammonium (B224687) salts of α-amino acids with diphenyl carbonate (DPC). researchgate.net These synthetic strategies are compatible with a variety of amino acids, including those with functionalized side chains. cdnsciencepub.comresearchgate.net
The key advantage of using NPCs lies in their ability to undergo controlled polymerization. peptide.comrsc.org For instance, N-phenoxycarbonyl-functionalized α-amino acid (NPCA), a latent NCA precursor, can be polymerized with high initiating efficiency using primary amine hydrochloride as an initiator. peptide.comnih.gov This method proceeds predominantly through the normal amine mechanism (NAM), avoiding the competing activated monomer mechanism (AMM) that can lead to side reactions and loss of control in conventional NCA polymerizations. peptide.comnih.gov This approach yields well-defined polypeptides with narrow polydispersity and high fidelity of terminal functionalities, even when conducted under open-vessel conditions. peptide.com The polymerization is typically induced by heating the NPCA monomer, which facilitates cyclization to the corresponding NCA with the elimination of phenol, followed by ring-opening polymerization. researchgate.net
Table 1: Comparison of NCA and NPCA Monomers
| Feature | α-Amino Acid N-Carboxyanhydrides (NCAs) | N-Phenoxycarbonyl-α-Amino Acids (NPCAs) |
| Stability | Sensitive to moisture and heat; unstable upon storage. peptide.comnih.gov | Stable and easier to handle. researchgate.net |
| Synthesis | Often requires phosgene or its derivatives. mdpi.com | Can be synthesized via phosgene-free methods. researchgate.net |
| Polymerization | Prone to side reactions (e.g., AMM). peptide.comrsc.org | Can be polymerized with high control (NAM). peptide.comnih.gov |
| Handling | Typically requires glove box conditions. highfine.com | Can be handled under open-vessel conditions. peptide.com |
Functionalization and Derivatization Strategies for Fmoc-Isoleucine N-Carboxyanhydride Precursors
The versatility of Fmoc-Isoleucine N-Carboxyanhydride as a building block in peptide synthesis is significantly enhanced by strategies that allow for the introduction of diverse functionalities and ensure the preservation of its stereochemical integrity.
Introduction of Orthogonally Protected Side Chains
In the synthesis of complex peptides, the use of orthogonal protecting groups is essential. nih.govaltabioscience.com This strategy allows for the selective removal of a specific protecting group in the presence of others, enabling site-specific modifications of the peptide chain. iris-biotech.desigmaaldrich.com For precursors of Fmoc-Isoleucine-NCA, the primary protection is the Nα-Fmoc group, which is base-labile. altabioscience.com Therefore, any protecting groups on the side chains of other amino acids in a peptide sequence must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but removable under different, non-interfering conditions. altabioscience.combiosynth.com
The most common orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.de In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functionalities are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). altabioscience.comiris-biotech.de These acid-labile groups are stable during the iterative Fmoc-deprotection steps and are typically removed at the final stage of synthesis during cleavage of the peptide from the resin, often using strong acids like trifluoroacetic acid (TFA). iris-biotech.de
For more complex synthetic targets, such as branched or cyclic peptides, a wider range of orthogonal protecting groups is necessary. nih.govsigmaaldrich.com These "semi-permanent" protecting groups must be stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage but can be removed selectively under a third set of conditions. iris-biotech.de Examples include the Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis, and the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group, which is cleaved by hydrazine. sigmaaldrich.com The use of such groups, for instance on the side chain of a lysine (B10760008) or ornithine residue, would allow for the synthesis of a linear peptide chain containing Fmoc-Isoleucine, followed by selective deprotection of the side chain and subsequent elaboration, such as grafting a second peptide chain initiated by an NCA. sigmaaldrich.comnih.gov
Table 2: Examples of Orthogonal Protecting Groups Compatible with Fmoc Chemistry
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine (B6355638) in DMF | Acid, Hydrogenolysis |
| tert-Butyloxycarbonyl | Boc | 95% Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |
| tert-Butyl | tBu | 95% Trifluoroacetic Acid (TFA) | Base, Hydrogenolysis |
| Trityl | Trt | Mildly Acidic (e.g., 1% TFA) | Base, Hydrogenolysis |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Acid, Base |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Acid, Base (piperidine) |
Considerations for Stereochemical Integrity During Synthesis
Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant impacts on the biological activity of the final peptide. Isoleucine, having two chiral centers (the α-carbon and the β-carbon), can lead to the formation of its diastereomer, alloisoleucine, upon racemization at the α-carbon. rsc.org
Racemization is a significant risk during the activation step of the carboxyl group for peptide bond formation. highfine.comacs.org For N-protected amino acids like Fmoc-Isoleucine, activation can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon. cdnsciencepub.com The extent of racemization is influenced by several factors, including the choice of coupling reagents, the base, the solvent, and the temperature. cdnsciencepub.comrsc.orghighfine.com
For sterically hindered amino acids such as isoleucine, certain conditions are known to exacerbate side reactions, including urethane (B1682113) formation, which competes with peptide bond formation. cdnsciencepub.com Studies have shown that the combination of tertiary amine and solvent plays a critical role. For instance, using N-methylmorpholine in tetrahydrofuran (B95107) or N-methylpiperidine in dichloromethane (B109758) can minimize urethane formation, whereas triethylamine (B128534) in dichloromethane is a particularly poor choice. cdnsciencepub.com
The choice of coupling reagent also significantly impacts the level of racemization. While highly efficient coupling reagents like HATU can be effective, they may also increase the risk of epimerization for sensitive amino acids, especially when used with certain bases. nih.gov The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a common strategy to suppress racemization by forming active esters that are less prone to racemizing than other activated species. highfine.comacs.org
Table 3: Factors Influencing Racemization of Isoleucine During Peptide Synthesis
| Factor | Conditions Promoting Racemization | Conditions Minimizing Racemization |
| Base | Strong, non-hindered bases (e.g., Triethylamine). rsc.org | Sterically hindered bases (e.g., N,N-Diisopropylethylamine, N-Methylpiperidine). cdnsciencepub.comrsc.org |
| Solvent | Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase racemization. cdnsciencepub.comrsc.org | Less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM). cdnsciencepub.com |
| Coupling Reagent | Highly reactive reagents without additives. nih.gov | Carbodiimides (e.g., DIC) with additives like HOBt or Oxyma. highfine.comnih.gov |
| Temperature | Elevated temperatures. | Lower temperatures. |
| Activation Time | Prolonged pre-activation times. | Short activation times or in situ activation. |
By carefully selecting the synthetic route, including the use of stable latent precursors like NPCs, employing a robust orthogonal protection strategy, and optimizing coupling conditions, the synthesis of well-defined peptides incorporating Fmoc-Isoleucine N-Carboxyanhydride can be achieved with high fidelity and stereochemical purity.
Mechanistic and Kinetic Investigations of Fmoc Isoleucine N Carboxyanhydride Ring Opening Polymerization Rop
Mechanistic Pathways of NCA ROP
The ring-opening polymerization of NCAs can proceed through several competing mechanisms, primarily the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.netpmcisochem.fr The prevalence of each mechanism is highly dependent on the reaction conditions, particularly the nature of the initiator. dcu.ie
Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM)
The Normal Amine Mechanism (NAM) is typically initiated by nucleophiles, such as primary amines. researchgate.netnih.gov In this pathway, the initiator directly attacks the C5 carbonyl group of the NCA ring. This is followed by ring-opening and the elimination of carbon dioxide, which generates a new primary amine at the chain end that can then propagate the polymerization by attacking another NCA monomer. nih.gov This mechanism is favored by initiators that are more nucleophilic than basic. researchgate.net A key feature of the NAM is the incorporation of the initiator into the final polymer chain. nih.gov When well-controlled, the NAM leads to polymers with predictable molecular weights and low polydispersity because initiation is often faster than propagation. dcu.ie
The Activated Monomer Mechanism (AMM) , on the other hand, is favored by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides. dcu.ienih.gov In the AMM, the initiator acts as a base, deprotonating the nitrogen atom of the NCA monomer to form a highly reactive NCA anion. dcu.ienih.gov This "activated monomer" then acts as the nucleophile, attacking another NCA monomer to initiate polymerization. illinois.edu The AMM can lead to the rapid formation of high molecular weight polypeptides, but it often results in broader molecular weight distributions due to a slower initiation rate compared to propagation. dcu.ie Unlike the NAM, the initiator is not incorporated into the polymer chain in the AMM. nih.gov
A comparative overview of the two mechanisms is presented below:
| Feature | Normal Amine Mechanism (NAM) | Activated Monomer Mechanism (AMM) |
| Initiator Type | Nucleophilic (e.g., primary amines) researchgate.netdcu.ie | Basic (e.g., tertiary amines, alkoxides) dcu.ienih.gov |
| Initiation Step | Nucleophilic attack on C5 carbonyl nih.gov | Deprotonation of NCA nitrogen dcu.ienih.gov |
| Propagating Species | Amino-terminated polymer chain nih.gov | NCA anion dcu.ie |
| Initiator Incorporation | Yes nih.gov | No nih.gov |
| Polymerization Control | Generally good, leading to low PDI dcu.ie | Often poor, leading to high PDI dcu.ie |
| Propagation Speed | Generally slower than AMM dcu.ie | Generally faster than NAM dcu.ie |
Co-existence and Transition Between NAM and AMM in Controlled Systems
In many polymerization systems, the NAM and AMM are not mutually exclusive and can co-exist. mpg.de The balance between these two pathways can shift during the course of a polymerization. illinois.edu For instance, a reaction initiated under NAM conditions can have AMM-type side reactions, and vice versa. illinois.edu
Recent studies have shown that a controlled polymerization can be achieved even with the co-existence of both mechanisms. mpg.de For example, using a mixture of primary and tertiary amines as initiators can lead to a system where both NAM and AMM contribute to chain growth. mpg.de The primary amine initiates polymerization via the NAM, while the tertiary amine can generate NCA anions, initiating via the AMM. This can result in faster polymerization rates compared to using only a primary amine, without necessarily compromising the control over the polymer's molecular weight and dispersity, provided the ratio of the two amines is carefully controlled. mpg.de This controlled co-existence allows for a "tunable" polymerization system where the rate and "living" character can be modulated.
Influence of Initiator Nucleophilicity and Basicity
The choice of initiator is paramount in dictating the dominant polymerization mechanism. nih.govillinois.edu The relative nucleophilicity and basicity of the initiator determine whether it will favor the NAM or the AMM. researchgate.netfrontiersin.org
Primary Amines: These are generally more nucleophilic than basic and are therefore classic initiators for the NAM. nih.govillinois.edu Their higher nucleophilicity compared to the growing polymer chain's amine terminus often ensures a faster initiation than propagation, which is a key requirement for a living polymerization. dcu.ie
Secondary Amines: The behavior of secondary amines is more complex and depends on their steric hindrance. frontiersin.org Less sterically hindered secondary amines can act as nucleophiles and initiate via the NAM. researchgate.net However, bulky secondary amines, such as diisopropylamine, are more basic and tend to favor the AMM. frontiersin.orgresearchgate.net
Tertiary Amines: Being strong bases with low nucleophilicity due to steric hindrance, tertiary amines almost exclusively initiate polymerization through the AMM by deprotonating the NCA monomer. nih.govfrontiersin.org
Other Initiators: Other initiators like alkoxides are strongly basic and also promote the AMM. illinois.edu The nucleophilicity and basicity of initiators can also be influenced by other factors in the reaction system, such as the solvent and the presence of other chemical species. frontiersin.org
The following table summarizes the influence of different amine initiators on the polymerization mechanism:
| Initiator Type | Primary Characteristic | Predominant Mechanism | Reference |
| Primary Amine | High Nucleophilicity, Moderate Basicity | Normal Amine Mechanism (NAM) | nih.govillinois.edu |
| Secondary Amine (less hindered) | Nucleophilic | Normal Amine Mechanism (NAM) | researchgate.net |
| Secondary Amine (hindered) | High Basicity | Activated Monomer Mechanism (AMM) | frontiersin.orgresearchgate.net |
| Tertiary Amine | High Basicity, Low Nucleophilicity | Activated Monomer Mechanism (AMM) | nih.govfrontiersin.org |
Kinetic Studies of Fmoc-Isoleucine NCA Polymerization
The kinetics of NCA polymerization, encompassing initiation, propagation, and termination, are crucial for achieving control over the final polypeptide's properties. The polymerization of Fmoc-protected amino acid NCAs, like Fmoc-Ile-NCA, can be influenced by the bulky nature of the Fmoc protecting group.
Initiation, Propagation, and Termination Dynamics
The polymerization of NCAs initiated by primary amines generally follows pseudo-first-order kinetics. researchgate.net However, the bulky Fmoc group on the side chain of Fmoc-Ile-NCA can sterically hinder the approach of the propagating amine chain end to the monomer, potentially slowing down the polymerization rate compared to NCAs with smaller side groups. nih.gov For instance, the polymerization of Nε-Fmoc-l-Lysine NCA was observed to be slower than that of its Boc-protected counterpart. nih.gov
Initiation: This step involves the reaction of the initiator with the first monomer unit. For a controlled polymerization, the rate of initiation should ideally be faster than or equal to the rate of propagation. dcu.ie
Propagation: This is the chain growth step where monomers are sequentially added to the growing polymer chain. The rate of propagation can be influenced by factors such as monomer concentration, temperature, and the formation of secondary structures (e.g., α-helices or β-sheets) in the growing polypeptide chain. researchgate.net
Termination: Chain termination reactions can limit the final molecular weight and broaden the molecular weight distribution. uoi.gr Potential termination pathways include reactions with impurities in the solvent or monomer, or intramolecular reactions. uoi.gr For amine-initiated polymerizations, one reported termination route involves the reaction of the propagating amine end-group with the C2 carbonyl of an NCA monomer, leading to a urea-type linkage. uoi.gr
Impact of Carbon Dioxide Removal on Polymerization Rate and Livingness
Studies have shown that the immediate removal of CO2 as it is formed can significantly affect the polymerization kinetics. nih.gov By continuously removing CO2, for example, by conducting the polymerization under a flow of inert gas or under high vacuum, the formation of the dormant carbamate (B1207046) species is suppressed. nih.govuoi.gr This leads to a higher concentration of active propagating chains at any given time, resulting in an increased polymerization rate. nih.gov Furthermore, the removal of CO2 has been shown to enhance the "livingness" of the polymerization, allowing for the synthesis of well-defined block copolymers with better control over molecular weight and lower polydispersity. nih.govuoi.gr
Effect of Temperature on Reaction Kinetics and Side Reactions
The temperature at which the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is conducted is a critical parameter that significantly influences both the kinetics of the reaction and the prevalence of side reactions. For the polymerization of Fmoc-isoleucine N-carboxyanhydride (Fmoc-Ile-NCA), as with other NCAs, temperature control is essential for achieving well-defined polypeptides with predictable molecular weights and low dispersity.
Lowering the reaction temperature generally has a positive effect on the control of the polymerization. researchgate.nettue.nl At reduced temperatures, the activation energy barrier for the desired chain propagation is kinetically favored over the activation barriers for side reactions. mdpi.com This means that at lower temperatures, chain propagation proceeds more efficiently than termination or other undesirable reactions, leading to a more controlled "living" polymerization. mdpi.com For instance, studies on other NCA polymerizations have demonstrated that conducting the reaction at 0 °C, as opposed to room temperature, results in a higher fidelity of the primary amine end-groups, with fewer modifications like formyl or ureido-acid groups being observed. tue.nl
Table 1: Effect of Temperature on Fmoc-NCA ROP
| Temperature | Effect on Reaction Kinetics | Effect on Side Reactions | Outcome on Polypeptide Structure |
|---|---|---|---|
| Low (e.g., 0°C) | Slower polymerization rate. | Kinetically disfavored; lower activation barrier for propagation compared to side reactions. mdpi.com | Well-defined polymers, low dispersity, high end-group fidelity. tue.nl |
| High (e.g., > Room Temp.) | Faster polymerization rate. | Kinetically favored; activation barriers become similar to propagation. mdpi.com | Increased chain termination, broader molecular weight distribution, potential for side-product formation. researchgate.net |
Computational and Theoretical Modeling of ROP Mechanisms
Computational and theoretical modeling have become indispensable tools for elucidating the complex mechanisms of NCA ring-opening polymerization. These methods provide detailed insights into reaction pathways, transition states, and the energetic landscapes that govern the polymerization process.
Density Functional Theory (DFT) Analysis of Reaction Energy Barriers
Density Functional Theory (DFT) has been extensively used to investigate the mechanistic details of the normal amine mechanism (NAM) for NCA ROP. nih.gov While specific DFT studies on Fmoc-Ile-NCA are not widely reported, the findings from related systems, such as L-alanine-NCA (Ala-NCA) and sarcosine-NCA (Sar-NCA), provide a robust framework for understanding its polymerization. nih.govfrontiersin.org
DFT calculations have successfully mapped the Gibbs free energy profiles for the elementary steps in the NAM, which include the initial nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring, the subsequent ring-opening, and the final decarboxylation step. nih.gov A key finding from these studies is that the rate-determining step in the ROP of both NCA and N-substituted NCA (NNCA) initiated by primary or secondary amines is the initial amine addition to the C5 carbonyl group, rather than the decarboxylation step as previously thought. nih.gov
Table 2: Representative DFT Calculated Energy Barriers for NCA ROP (Normal Amine Mechanism)
| Reaction System | Initiator Type | Rate-Determining Step | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| L-alanine-NCA | Primary Amine | Amine addition to C5 carbonyl | Varies by model; generally rate-limiting | nih.gov |
| L-alanine-NCA | Secondary Amine | Amine addition to C5 carbonyl | Slightly lower than primary amine | nih.gov |
| Sarcosine-NCA | Primary Amine | Amine addition to C5 carbonyl | Varies by model; generally rate-limiting | nih.gov |
Note: Specific energy barrier values depend on the computational model and level of theory used.
Simulations of Initiator-Monomer Interactions
Molecular simulations provide a dynamic picture of the interactions between the initiator and the NCA monomer, which are crucial for understanding the initiation and propagation steps of the polymerization. These simulations can model how different initiators approach and bind to the NCA monomer, influencing the subsequent chemical reaction.
For instance, computational simulations have been used to investigate how co-initiators or catalysts can alter the binding geometry between the NCA monomer and the propagating polymer chain end. researchgate.net These changes in molecular interactions can lead to a lowering of the activation energy for the ring-opening reaction, thereby accelerating the polymerization rate while maintaining control. researchgate.net By modeling the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, simulations can help explain the efficacy of different initiating systems.
The study of initiator-monomer complexes through simulation can reveal preferential binding modes that lead to successful polymerization over non-productive interactions. This is particularly relevant for bulky monomers like Fmoc-Ile-NCA, where steric hindrance can play a significant role. While specific simulation studies focusing exclusively on Fmoc-Ile-NCA are limited, the general methodology allows for the exploration of how the initiator's structure, the solvent environment, and the monomer's side chain interact to dictate the course of the polymerization. This computational approach guides the rational design of new and more efficient initiators for synthesizing well-defined polypeptides. researchgate.net
Controlled Polymerization Strategies and Macromolecular Engineering
Achieving Living Polymerization Conditions
Living polymerization, a process devoid of irreversible chain-transfer and termination steps, is crucial for synthesizing block copolymers and complex polypeptide architectures. uoi.gr For NCA polymerization, which is notoriously sensitive to impurities and prone to side reactions, achieving living characteristics requires stringent control over the reaction environment. nih.govillinois.edu
One of the most effective strategies to achieve controlled ROP of NCAs is the implementation of high vacuum techniques (HVT). nih.govresearchgate.net This methodology is predicated on the principle that many side reactions and termination events are initiated by trace impurities, such as water, which can be rigorously removed from the monomer, solvent, and reaction apparatus under high vacuum. nih.gov The use of an inert atmosphere, typically argon or nitrogen, is fundamental to prevent the introduction of atmospheric moisture and oxygen.
The Hadjichristidis group pioneered the use of HVT for NCA polymerization, demonstrating that with primary amine initiators, this approach creates the necessary conditions for a living process. nih.govresearchgate.net This technique allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions. researchgate.net For a bulky monomer like Fmoc-ile-NCA, where steric hindrance can influence reactivity, the elimination of potential terminating agents through HVT is particularly critical for achieving controlled chain growth. mdpi.comnih.gov The synthesis of well-defined polypeptides using Fmoc-protected lysine (B10760008) NCA has been successfully demonstrated using HVT, highlighting its applicability to monomers with bulky, functional protecting groups. mdpi.comnih.govresearchgate.net
An alternative and complementary strategy to HVT is conducting the polymerization under a constant flow of dry nitrogen. researchgate.netresearchgate.net The ring-opening of an NCA monomer by an amine initiator results in the formation of a carbamic acid intermediate, which then decarboxylates to regenerate the terminal amine nucleophile and release carbon dioxide (CO₂). This decarboxylation step is a key equilibrium in the propagation phase of the polymerization.
By continuously purging the reaction vessel with a flow of inert nitrogen gas, the CO₂ byproduct is efficiently removed from the reaction medium. researchgate.net According to Le Châtelier's principle, the removal of CO₂ shifts the equilibrium towards the formation of the active, amine-terminated propagating chain end, thereby accelerating the rate of polymerization. researchgate.net This method has been shown to significantly reduce reaction times compared to polymerizations conducted in a closed system under a static atmosphere, while still maintaining the living features of the polymerization. researchgate.netmdpi.com This acceleration is advantageous as it can outpace potential side reactions, leading to a more controlled process. researchgate.net
Controlling the reaction temperature is a critical parameter for suppressing side reactions during NCA polymerization. researchgate.netgoogle.com Lowering the polymerization temperature, often to 0°C or below, decreases the rate of undesirable side reactions, such as the "activated monomer" mechanism or termination by solvent impurities, to a greater extent than it slows the rate of the desired propagation reaction (the normal amine mechanism). uoi.grnih.govmpg.de
Studies have shown that decreasing the reaction temperature can lead to a significant improvement in the "livingness" of the polymerization, resulting in polypeptides with narrower molecular weight distributions. uoi.gr For instance, in the polymerization of Nε-trifluoroacetyl-L-lysine NCA, reducing the temperature resulted in a product where 99% of the polymer chains remained active with amine end-groups. uoi.gr Combining low-temperature protocols with other control techniques, such as HVT or nitrogen flow, can provide synergistic effects, further enhancing control over the synthesis of complex polypeptide structures. researchgate.nettue.nl
Initiator and Catalyst Design for Enhanced Control
The choice of initiator or catalyst is paramount as it dictates the polymerization mechanism and, consequently, the degree of control over the final polypeptide product.
Primary amines are the most conventional and widely used class of initiators for NCA ROP. illinois.eduacs.org The polymerization typically proceeds via the "normal amine mechanism" (NAM), where the nucleophilic amine attacks the C5 carbonyl of the NCA ring, leading to ring-opening and the formation of a new peptide bond. mpg.de This process regenerates an amine terminus on the growing chain, allowing for subsequent monomer addition. nih.gov
However, primary amines are also basic and can deprotonate the N-H bond of the NCA monomer, initiating an "activated monomer mechanism" (AMM). uoi.grnih.gov The AMM often leads to a loss of control, resulting in broader molecular weight distributions and ill-defined products. mpg.de The balance between NAM and AMM is influenced by the nucleophilicity versus basicity of the amine, the monomer structure, and the reaction conditions. uoi.gr
For NCAs with bulky protecting groups like the Fmoc group on Fmoc-ile-NCA or Fmoc-lysine-NCA, the steric hindrance can slow down the kinetics of polymerization. mdpi.comnih.gov For example, the polymerization of Nε-Fmoc-l-Lysine NCA using n-hexylamine was observed to be slower than that of the less bulky Nε-Boc-l-Lysine NCA. nih.gov Despite the slower kinetics, the use of primary amine initiators under controlled conditions (like HVT) allows for the synthesis of well-defined homopolymers and block copolypeptides from these monomers. mdpi.comnih.gov
Table 1: Polymerization of Fmoc-Protected and Related NCAs with Primary Amine Initiators This table presents data from studies on NCAs similar to Fmoc-ile-NCA, illustrating the control achievable with primary amine initiators under optimized conditions.
| Monomer | Initiator | Target DP | Mn,exp (g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Nε-Fmoc-l-Lysine NCA | n-hexylamine | 25 | 10,000 | 1.11 | mdpi.com |
| Nε-Fmoc-l-Lysine NCA | n-hexylamine | 78 | 32,500 | 1.15 | mdpi.com |
| Fmoc-L-Lysine NCA / BLG-NCA | (various) | ~40 | 8,600 | 1.18 | tue.nl |
| Fmoc-L-Lysine NCA / BLG-NCA | (various) | ~46 | 7,800 | 1.11 | tue.nl |
DP = Degree of Polymerization; Mn,exp = Experimental Number-Average Molecular Weight; Đ = Dispersity Index (Mw/Mn); BLG = γ-benzyl-L-glutamate
To overcome the limitations associated with amine-initiated polymerizations, particularly the competing NAM and AMM pathways, transition metal complexes have been developed as highly efficient initiators. researchgate.net In 1997, Deming reported that certain zerovalent nickel and cobalt complexes could initiate the living ROP of NCAs, yielding polypeptides with excellent control over molecular weight, low dispersity, and defined end-groups. illinois.edumdpi.comresearchgate.net
The mechanism of metal-mediated polymerization is distinct from the amine-based pathways. It typically involves the oxidative addition of the NCA monomer to the metal center, followed by migratory insertion of subsequent monomers into the metal-acyl bond. illinois.edu This process effectively avoids the problematic carbamic acid intermediates and the possibility of the AMM, leading to a more robust and controlled polymerization. mdpi.com This control makes the synthesis of high molecular weight block copolypeptides more feasible and efficient than with traditional methods. illinois.eduresearchgate.net While specific studies focusing on Fmoc-ile-NCA with these catalysts are not prevalent, the versatility of these metal complexes suggests they would be a powerful tool for achieving the controlled polymerization of this and other functionalized NCA monomers. mdpi.comrsc.org
Synthesis of Complex Polypeptide Architectures
The control afforded by modern polymerization techniques using monomers like Fmoc-Ile-NCA allows for the design and synthesis of polypeptides with complex and highly ordered structures. researchgate.net
The synthesis of homopolypeptides, such as poly(L-isoleucine), is achieved through the direct polymerization of Fmoc-Ile-NCA followed by the quantitative removal of the Fmoc protecting group. researchgate.net
Block copolypeptides are synthesized via the sequential ring-opening polymerization of different NCA monomers. nih.govresearchgate.net This process involves synthesizing the first block and then using its active chain end as a macroinitiator to begin the polymerization of the second monomer, such as Fmoc-Ile-NCA. nih.gov This method allows for the creation of diblock, triblock, and multiblock copolymers with distinct segments, combining, for example, the hydrophobic nature of poly(isoleucine) with hydrophilic or charged blocks from other amino acids. researchgate.netnih.gov
More complex, non-linear architectures can also be readily synthesized.
Graft Polypeptides: These are typically prepared using a "grafting-from" approach. A polymer backbone containing pendant functional groups (e.g., the primary amines on a poly(L-lysine) chain) is used as a multifunctional macroinitiator for the polymerization of Fmoc-Ile-NCA, resulting in poly(isoleucine) chains grafted onto the main backbone. mdpi.comresearchgate.net
Star-Shaped Polypeptides: This architecture is synthesized by using a core molecule with multiple initiating sites. mdpi.com For instance, a molecule with multiple primary amine or alcohol groups can initiate the simultaneous growth of several polypeptide arms, leading to a star-shaped structure. The number of arms and their length can be precisely controlled by the choice of initiator and the monomer-to-initiator ratio. mdpi.com
A hallmark of modern NCA polymerization is the high degree of control over the resulting polymer's characteristics. mdpi.com Techniques such as high-vacuum methods, which eliminate impurities that can cause side reactions, and the use of advanced initiators like silylamines or organocatalysts, consistently produce polypeptides with predictable molecular weights (Mₙ) and exceptionally low dispersity (Đ or PDI). nih.govuoi.gr The ability to target a specific degree of polymerization (DP) and achieve a narrow molecular weight distribution (Đ < 1.2) is crucial for creating materials with uniform properties for high-performance applications. mdpi.comnih.govuoi.gr
Representative Data for Controlled NCA Polymerizations
| Monomer | Initiator/Catalyst System | Target DP | Obtained Mₙ (kg/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|
| BLG-NCA | Hex-NH₂ / 18-Crown-6 | 100 | 22.1 | 1.15 | nih.gov |
| ZL-Lys-NCA | PhS-SnMe₃ | 200 | 47.6 | 1.11 | pku.edu.cn |
| BLG-NCA | DMEA / TU-S | 150 | 30.1 | 1.04 | rsc.org |
| BLG-NCA | Hex-NH₂ / Acetic Acid | 100 | 22.5 | <1.10 | chemrxiv.org |
| Various NCAs | PhS-TMS | 25 - 200 | (Controlled) | <1.10 | pku.edu.cn |
This table presents representative data for various N-carboxyanhydrides (NCAs) to illustrate the level of control achievable with modern polymerization methods, which are applicable to Fmoc-Ile-NCA.
Post-Polymerization Modification and Functionalization
A key advantage of using Fmoc-protected monomers like Fmoc-Ile-NCA is the ability to perform selective chemical transformations after the polymer chain has been formed. mdpi.com The most fundamental post-polymerization modification is the removal of the Fmoc protecting group. This is typically achieved under mild basic conditions, for example, by treating the polymer with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to yield the final poly(L-isoleucine) or its corresponding copolymer block. researchgate.net
Furthermore, the choice of initiation system can install specific functionality at the chain terminus. As noted, using a trimethylsilyl (B98337) sulfide (B99878) mediator generates a C-terminal thioester, which is a powerful tool for further functionalization via native chemical ligation, allowing the polypeptide to be attached to other biomolecules. pku.edu.cnpku.edu.cn Polypeptides containing isoleucine have been explored for creating amphiphilic structures capable of self-assembly for applications such as drug delivery. mdpi.com The hydrophobic isoleucine blocks can form the core of micelles or nanoparticles, encapsulating hydrophobic therapeutic agents. mdpi.com
Orthogonal Deprotection of Fmoc Group for Subsequent Chain Elongation or Functionalization
In polypeptide synthesis, "orthogonality" refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting the others. nih.govescholarship.org This principle is fundamental for complex macromolecular engineering, such as the creation of block copolymers or site-specifically functionalized polypeptides. nih.govresearchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids and is a cornerstone of orthogonal synthesis strategies. nih.govescholarship.orgacs.org It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a secondary amine like piperidine. escholarship.orgpeptide.comnih.gov
The mechanism of Fmoc deprotection involves the abstraction of an acidic proton from the fluorenyl ring system by the base. peptide.commdpi.com This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). peptide.com The secondary amine used for deprotection, such as piperidine, also acts as a scavenger for the electrophilic DBF byproduct, preventing side reactions with the newly liberated, nucleophilic N-terminal amine of the polypeptide chain. peptide.comtotal-synthesis.com
This selective deprotection unmasks the N-terminal primary amine, which can then serve two primary purposes:
Chain Elongation: The newly exposed amine can act as an initiator for the ring-opening polymerization of additional NCA monomers. This allows for the synthesis of block copolypeptides, where distinct segments of different amino acids are linked together in a controlled sequence. This process relies on the "living" character of the polymerization, where the reactive chain end is preserved after each monomer addition step.
N-terminal Functionalization: The deprotected amine is a nucleophilic site that can be reacted with a variety of electrophilic molecules. acs.org This allows for the attachment of specific labels, therapeutic agents, or other functional moieties to the N-terminus of the polypeptide chain. zenodo.orgrsc.org For instance, after Fmoc removal, the N-terminus can be acylated or alkylated to introduce a desired functional group. rsc.org
The choice of deprotection agent and conditions is critical to avoid side reactions, such as aspartimide formation when aspartic acid residues are present. mdpi.comacs.orgnih.gov
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | 5-20 minutes | The most common reagent; acts as both base and scavenger. peptide.comnih.govrsc.org |
| Piperazine | 5-20% (v/v) | DMF | Variable | Can be used as an alternative to piperidine, sometimes in combination with other bases to reduce side reactions. mdpi.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | < 3 minutes | A much stronger, non-nucleophilic base for faster deprotection, often used with a nucleophilic scavenger like piperidine. peptide.com |
| Pyrrolidine | 20% (v/v) | Various, including greener solvents like THF/NBP | Variable | An effective alternative to piperidine, studied for use in more environmentally friendly synthesis protocols. acs.org |
| Hydrogenolysis | 1 atm H₂, 10% Pd/C | Acidic Media | ~4 hours | A non-basic alternative valuable for sensitive substrates incompatible with standard basic conditions. nih.govresearchgate.net |
Activation of Polypeptide Side Chains for Further Derivatization
While the N-terminus provides a single point for modification after Fmoc deprotection, achieving functionality along the entire polypeptide backbone requires the activation of amino acid side chains. For polypeptides synthesized from Fmoc-ile-N-carboxyanhydride, this presents a significant challenge as the isoleucine side chain—a sec-butyl group—is an aliphatic hydrocarbon, which is chemically inert under most conditions. rsc.orgresearchgate.net
The post-polymerization modification of such non-reactive side chains is a key area of research in polymer chemistry, aiming to install functional groups after the main polymer chain has been formed. acs.org This approach is advantageous as it avoids the often complex synthesis of functionalized monomers and prevents potential interference of the functional group with the polymerization process itself. acs.org However, the inertness of aliphatic side chains like that of isoleucine requires specialized and often harsh chemical methods for activation. researchgate.net
Recent advances in synthetic organic chemistry have focused on C–H activation, a powerful strategy for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. rsc.orgresearchgate.net These methods often employ transition metal catalysts, such as palladium, iridium, or iron, to selectively activate a specific C–H bond in the presence of many others. rsc.orgrsc.orgchinesechemsoc.org
Potential strategies for the derivatization of poly(isoleucine) side chains could theoretically include:
Palladium-Catalyzed C(sp³)–H Activation: This has emerged as a potent strategy for the late-stage modification of peptides. rsc.org By using a directing group, which positions the metal catalyst near a specific C–H bond, it is possible to achieve site-selective functionalization (e.g., arylation, olefination, borylation) of aliphatic side chains. rsc.orgnih.govacs.org For a poly(isoleucine) chain, this would likely require the incorporation of a directing group into the polymer structure. For example, palladium-catalyzed δ-C(sp³)–H olefination has been demonstrated on isoleucine derivatives. nih.govacs.org
Iron-Catalyzed C–H Oxidation: Small molecule iron catalysts have been shown to perform selective C–H oxidation on aliphatic amino acid residues, including leucine (B10760876) and valine, which are structurally similar to isoleucine. nih.gov This method can introduce hydroxyl groups, which can then be converted into a variety of other functionalities. nih.gov
Radical-Mediated Functionalization: Methods involving high-energy radical species can also be used to create a reactive site on an aliphatic chain, although these methods can sometimes lack selectivity.
The successful derivatization of the isoleucine side chain within a polypeptide remains a formidable synthetic challenge. The development of mild and selective C–H functionalization methods is crucial for expanding the functional scope of polypeptides derived from aliphatic amino acids. researchgate.net
Table 2: Selected Research Findings on Aliphatic C-H Activation in Amino Acids/Peptides
| Catalyst System | Amino Acid/Peptide Type | Type of Functionalization | Key Finding |
| Palladium(II)/Ag(I) | Aliphatic α-amino acids | Thiolation | Enables selective δ-thiolation using disulfides as thiolating agents. researchgate.net |
| Palladium(II)/Ligand | Leucine and Isoleucine derivatives | Olefination | Achieves δ-C(sp³)–H olefination with acrylates. nih.govacs.org |
| Fe(PDP) / Fe(CF₃PDP) | Leucine, Valine, Norvaline | Hydroxylation / Oxidation | Small molecule iron catalysts enable efficient oxidation of tertiary and secondary C-H bonds in aliphatic side chains. nih.gov |
| Iridium Catalyst | Phenylalanine-containing peptides | Borylation | Demonstrates selective borylation of aryl C-H bonds, highlighting catalyst control. chinesechemsoc.org |
Supramolecular Assembly and Nanostructure Formation of Fmoc Isoleucine Derived Polypeptides
Principles of Polypeptide Self-Assembly
The spontaneous organization of Fmoc-isoleucine polypeptides into ordered structures is a complex process driven by a combination of non-covalent interactions. These interactions, though individually weak, collectively dictate the final morphology and properties of the assembled nanomaterials.
Role of Fmoc-Fmoc Interactions in Directed Assembly
The N-terminal Fmoc group plays a pivotal role in initiating and directing the self-assembly process. manchester.ac.uknih.gov This bulky, aromatic moiety facilitates π-π stacking interactions, a significant driving force for the organization of these molecules. manchester.ac.ukresearchgate.netacs.org The planar nature of the fluorenyl rings allows them to stack in a parallel or anti-parallel fashion, creating a hydrophobic core that promotes the formation of higher-order structures. researchgate.net This directed assembly is a key feature of many Fmoc-modified amino acids and peptides, leading to the formation of various nanostructures such as fibrils and hydrogels. manchester.ac.uknih.govacs.orgrsc.org Studies on other Fmoc-amino acids have shown that these aromatic interactions are crucial for the formation of stable, self-supporting gels. researchgate.net
Formation of Secondary Structures (e.g., Alpha-Helices, Beta-Sheets) Driving Assembly
The formation of secondary structures, particularly β-sheets, is a hallmark of the self-assembly of many short peptides, including those modified with Fmoc. nih.govresearchgate.netsemanticscholar.org In these structures, individual peptide molecules are connected by a network of hydrogen bonds between their backbones, forming extended, tape-like arrangements. manchester.ac.uksemanticscholar.org This intermolecular hydrogen bonding provides directionality and stability to the growing assembly, leading to the formation of fibrillar structures. researchgate.net The amide I region of the FTIR spectrum is often used to identify the presence of these β-sheet structures. nih.govreading.ac.uk The combination of π-π stacking from the Fmoc groups and hydrogen bonding within the β-sheets results in a robust and hierarchical self-assembly process. manchester.ac.ukacs.org
Formation of Defined Nanostructures
The principles of self-assembly outlined above give rise to a variety of well-defined and functional nanostructures. The specific morphology of these structures can often be tuned by controlling experimental conditions.
Self-Assembled Fibrils, Nanotubes, and Micelles
Research has demonstrated that Fmoc-modified single amino acids, including Fmoc-isoleucine, can self-assemble into various morphologies. researchgate.netchemrxiv.org At room temperature, Fmoc-isoleucine has been observed to form fiber-like assemblies at both lower and higher concentrations. researchgate.netchemrxiv.org Upon heating, these fibers can transform into tube-like structures at lower concentrations, while retaining their fibrillar morphology at higher concentrations. researchgate.netchemrxiv.org This indicates that temperature can be a tool to control the resulting nanostructure. Other studies on similar Fmoc-amino acids have also reported the formation of fibrils, nanotubes, and micelles. rsc.orgacs.org The specific nanostructure formed is a result of the delicate balance of intermolecular forces, including the aforementioned Fmoc-Fmoc stacking, hydrophobic interactions, and hydrogen bonding. nih.gov
| Compound | Conditions | Observed Nanostructure | Reference |
| Fmoc-Isoleucine | Lower concentration, room temperature | Fibers | researchgate.netchemrxiv.org |
| Fmoc-Isoleucine | Higher concentration, room temperature | Fibers | researchgate.netchemrxiv.org |
| Fmoc-Isoleucine | Lower concentration, heated | Tubes | researchgate.netchemrxiv.org |
| Fmoc-Isoleucine | Higher concentration, heated | Fibers | researchgate.netchemrxiv.org |
| Fmoc-Alanine | - | Fibril-like objects from spherical cores | nih.gov |
| Fmoc-Phenylalanine | - | Fibrils and nanotapes | nih.gov |
| Fmoc-Arginine | - | Plate-like crystals | nih.gov |
Hydrogel Formation Mechanisms and Tunability
Under certain conditions, the self-assembled nanofibers of Fmoc-isoleucine can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. researchgate.net This process is often triggered by a change in environmental parameters such as pH or solvent composition. rsc.orgnih.gov The formation of these hydrogels is dependent on the concentration of the Fmoc-amino acid and the conditions used to induce gelation. researchgate.net For instance, self-supporting gels can be formed from Fmoc-isoleucine. researchgate.net The mechanical properties and biodegradability of such hydrogels can be tuned by altering the concentration and composition of the peptide building blocks. nih.gov The ability to form tunable hydrogels makes these materials promising for applications in areas like tissue engineering and 3D cell culture. acs.orgnih.gov
| Fmoc-Amino Acid | Gelation | Reference |
| Fmoc-Isoleucine | Forms self-supporting gels | researchgate.net |
| Fmoc-Alanine | Does not form self-supporting gels | researchgate.net |
| Fmoc-Valine | Does not form self-supporting gels | researchgate.net |
| Fmoc-Leucine | Does not form self-supporting gels | researchgate.net |
| Fmoc-Phenylalanine | Forms hydrogel | researchgate.netnih.gov |
| Fmoc-Glycine | Forms hydrogel | researchgate.netnih.gov |
Compound Names
| Abbreviation | Full Name |
| Fmoc-ile-N-carboxyanhydride | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucine N-carboxyanhydride |
| Fmoc-Isoleucine | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-isoleucine |
| Fmoc | Fluorenylmethoxycarbonyl |
| Fmoc-Ala-OH | (((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanine |
| Fmoc-Leu-OH | (((9H-fluoren-9-yl)methoxy)carbonyl)-L-leucine |
| Fmoc-Val-OH | (((9H-fluoren-9-yl)methoxy)carbonyl)-L-valine |
| Fmoc-DIKVAV | Fmoc-aspartic acid-isoleucine-lysine-valine-alanine-valine |
| Fmoc-FRGDF | Fmoc-phenylalanine-arginine-glycine-aspartic acid-phenylalanine |
| FmocFF | Fmoc-diphenylalanine |
| Fmoc-YL–COOH | Fmoc–tyrosine–leucine (B10760876) |
| Fmoc-YY–NH2 | Fmoc-tyrosinamide |
| Fmoc-FFF | Fmoc-triphenylalanine |
| Fmoc-Leu-Asp | Fmoc-leucine-aspartic acid |
| Fmoc-Phe-Phe | Fmoc-phenylalanine-phenylalanine |
| Fmoc–Gly–Gly | Fmoc-glycine-glycine |
| Fmoc–Ala–Gly | Fmoc-alanine-glycine |
| Fmoc–Ala–Ala | Fmoc-alanine-alanine |
| Fmoc–Leu–Gly | Fmoc-leucine-glycine |
| Fmoc–Phe–Gly | Fmoc-phenylalanine-glycine |
| Fmoc–Gly–Phe | Fmoc-glycine-phenylalanine |
| Fmoc-Tyr-Asp | Fmoc-tyrosine-aspartic acid |
| Fmoc-Tyr-Lys | Fmoc-tyrosine-lysine |
| Fmoc-βAH | Fmoc-β-alanine-histidine |
| Fmoc-Lys(Fmoc)-Asp | Fmoc-lysine(Fmoc)-aspartic acid |
| Fmoc-Ile-Ile-TPP | Fmoc-isoleucine-isoleucine-tetraphenylporphyrin |
| Fmoc-F | Fmoc-phenylalanine |
| Fmoc-Y | Fmoc-tyrosine |
| Fmoc-W | Fmoc-tryptophan |
| Fmoc-M | Fmoc-methionine |
| Fmoc-G | Fmoc-glycine |
| Fmoc-I | Fmoc-isoleucine |
| Fmoc-Lys | Fmoc-lysine |
| Fmoc-Glu | Fmoc-glutamic acid |
| Fmoc-S | Fmoc-serine |
| Fmoc-RGD | Fmoc-arginine-glycine-aspartic acid |
| Smoc-Ala | 2,7-disulfo-9-fluorenylmethoxycarbonyl-Alanine |
| Smoc-Phe | 2,7-disulfo-9-fluorenylmethoxycarbonyl-Phenylalanine |
| Smoc-Arg | 2,7-disulfo-9-fluorenylmethoxycarbonyl-Arginine |
| C16-IKPEAP | C16-isoleucine-lysine-proline-glutamic acid-alanine-proline |
| PAEPKI-C16 | Proline-alanine-glutamic acid-proline-lysine-isoleucine-C16 |
Investigation of Self-Assembly Mechanisms
The spontaneous organization of molecules into well-defined, stable structures through noncovalent interactions is a cornerstone of creating functional nanoscale materials. bilkent.edu.tr In the context of polypeptides derived from Fmoc-Isoleucine-N-carboxyanhydride (Fmoc-Ile-NCA), understanding the mechanisms driving their self-assembly is crucial for tailoring the properties of the resulting nanostructures. This process is primarily governed by a combination of noncovalent forces, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. bilkent.edu.trfrontiersin.org The Fmoc group, in particular, plays a significant role in initiating self-assembly through π-π stacking between the aromatic fluorenyl rings. nih.govnih.gov This initial interaction is followed by the formation of nanofibers and other complex structures stabilized by further non-covalent interactions. nih.gov
In Situ Spectroscopic and Microscopic Analyses (e.g., SAXS, TEM, Circular Dichroism)
To elucidate the intricate process of self-assembly, a suite of in situ spectroscopic and microscopic techniques are employed, each providing unique insights into the morphological and conformational changes occurring during nanostructure formation.
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the size, shape, and arrangement of nanoscale structures in solution. In situ SAXS analyses have been instrumental in studying the gelation mechanism of copolypeptides, revealing morphological changes as they occur. acs.org For instance, studies on the self-assembly of Fmoc-amino acids have utilized SAXS to characterize the resulting nanostructures, such as the extended fibril-like objects observed with Fmoc-Ala and the plate-like crystals formed by Fmoc-Arg. nih.gov In the case of certain copolypeptides, SAXS data fitted with a flexible worm-like polymer chain model has provided insights into the morphological transitions during gelation. acs.org
Transmission Electron Microscopy (TEM) offers direct visualization of the self-assembled nanostructures, providing critical information about their morphology. Cryo-TEM, a variation of the technique where samples are flash-frozen, is particularly valuable for observing structures in their native, hydrated state. TEM has been used to identify various morphologies in self-assembled Fmoc-amino acid systems, including fiber-like assemblies for Fmoc-Ile-OH and flower-like structures for Fmoc-Leu-OH and Fmoc-Val-OH under specific conditions. researchgate.net Furthermore, TEM has revealed the formation of worm-like and spherical nanoparticles from star block copolypeptides, with the morphology depending on the length of the polypeptide blocks. nih.gov
Circular Dichroism (CD) Spectroscopy is a vital tool for probing the secondary structure of polypeptides. rsc.org Conformational changes, such as the formation of α-helices or β-sheets, can be monitored in real-time, providing a link between molecular conformation and macroscopic self-assembly. scispace.com For example, CD spectroscopy has been used to confirm the presence of β-sheet secondary structures in self-assembled Fmoc-amino acid hydrogels. nih.gov In studies of copolypeptide hydrogels, CD has shown that gelation can be induced by the formation of stable intermolecular β-sheets. acs.org The characteristic CD spectrum of a polyproline II (PPII) helix, with a weak positive band around 228 nm and a strong negative band around 203 nm, allows for its detection in peptide systems. scispace.comresearchgate.netacs.org
The combination of these techniques provides a comprehensive picture of the self-assembly process. For instance, a study on Fmoc-peptides might use TEM to observe the formation of nanofibers, while CD spectroscopy confirms the adoption of a β-sheet conformation within these fibers, and SAXS provides data on their dimensions and packing. nih.govnih.govrsc.org
Influence of Polymerization Conditions and Chain Design on Assembly Behavior
The self-assembly behavior of polypeptides derived from Fmoc-Ile-NCA is highly sensitive to both the conditions under which the polymerization is carried out and the specific design of the polypeptide chain. These factors can be manipulated to control the final morphology and properties of the nanostructures.
Polymerization Conditions: The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a common method for synthesizing polypeptides. bilkent.edu.trmdpi.com The choice of initiator for the ROP can significantly impact the resulting polymer and its self-assembly. For example, using primary amines as initiators under high vacuum conditions can lead to polypeptides with controlled chain lengths and narrow distributions, which in turn influences the uniformity of the self-assembled structures. mdpi.com The solvent used during polymerization and self-assembly also plays a critical role. For instance, the self-assembly of Fmoc-modified amino acids is affected by solvent interactions, which can alter the initial conformation and lead to structural diversity. frontiersin.org Temperature is another crucial parameter, as demonstrated by studies on Fmoc-aliphatic amino acids where heating induced morphological transitions from flower-like to tube-like or fiber-like structures. researchgate.net
Chain Design: The primary sequence of the polypeptide chain is a fundamental determinant of its self-assembly behavior. Even minor changes, such as altering a single amino acid, can have a significant impact on the resulting morphology and properties of the hydrogel. researchgate.net The hydrophobicity, charge, and geometry of the amino acid side chains all play important roles. researchgate.net For example, the self-assembly of Fmoc-amino acids varies significantly depending on the amino acid residue, with Fmoc-Ile-OH forming fibers while Fmoc-Ala shows flower-like structures. nih.govresearchgate.net
The introduction of different functional groups or blocks into the polypeptide chain offers another level of control. Diblock copolymers, for instance, can self-assemble into micelles and vesicles. illinois.edu The regular secondary structures that can be formed by polypeptide blocks allow for hierarchical self-assembly that is not achievable with typical block copolymers. illinois.edu Furthermore, the incorporation of specific peptide sequences can be used to functionalize the surface of the resulting nanostructures, for example, with bioactive epitopes for applications in tissue engineering. nih.gov
The table below summarizes the influence of different factors on the self-assembly of Fmoc-amino acid and polypeptide systems based on various research findings.
| Factor | System | Observation | Reference(s) |
| Temperature | Fmoc-Leu-OH | Flower-like morphology at room temperature, changes to small tube-like structures upon heating. | researchgate.net |
| Temperature | Fmoc-Ile-OH | Fiber-like self-assembly at room and elevated temperatures at higher concentrations; forms tube-like structures upon heating at lower concentrations. | researchgate.net |
| Amino Acid Residue | Fmoc-Ala vs. Fmoc-Arg | Fmoc-Ala forms extended fibril-like objects from spherical cores, while Fmoc-Arg self-assembles into plate-like crystals. | nih.gov |
| Chain Length | Star Block Copolypeptides | Shorter polypeptide blocks (PBLG10) lead to worm-like structures, while longer blocks (PBLG20) result in spherical particles. | nih.gov |
| Solvent/pH | Fmoc-Phe-Phe | Forms a hydrogel at a pH below 8. | frontiersin.org |
| Co-assembly | Fmoc-Lys-Fmoc with Fmoc-Glu | Co-assembly leads to improved rheological characteristics of the resulting hydrogel. | nih.gov |
Research Applications of Fmoc Isoleucine Polypeptides in Advanced Materials Science
Design of Bio-Inspired Materials and Protein Mimetics
The self-assembly of short peptides modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a powerful tool for creating functional, bio-inspired materials rsc.org. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks into ordered nanostructures, such as nanofibers, nanotubes, and hydrogels rsc.orgresearchgate.net. These structures can mimic the architecture of the natural extracellular matrix (ECM), providing scaffolds for tissue engineering and 3D cell culture nih.govstrath.ac.uknih.gov.
The process is primarily driven by a combination of non-covalent interactions. Pi-pi (π-π) stacking between the aromatic fluorenyl groups of the Fmoc moiety provides a strong driving force for one-dimensional assembly, while hydrogen bonding between the peptide backbones leads to the formation of stable β-sheet secondary structures strath.ac.uknih.gov. The resulting nanofibers are typically a few nanometers in diameter and can entangle to form a highly hydrated, self-supporting hydrogel network strath.ac.uknih.gov.
These self-assembled scaffolds serve as protein mimetics by presenting bioactive peptide sequences in a structurally relevant context. For example, hydrogels can be formed by co-assembling a primary structural peptide, like Fmoc-diphenylalanine (Fmoc-FF), with a functional peptide, such as Fmoc-Arg-Gly-Asp (Fmoc-RGD) nih.govstrath.ac.uk. This creates a nanofibrous matrix that displays the RGD cell-adhesion motif on its surface, mimicking the function of fibronectin and other ECM proteins to promote cell attachment and proliferation nih.govstrath.ac.uk. Similarly, the laminin (B1169045) epitope IKVAV has been incorporated into Fmoc-peptide scaffolds (Fmoc-DDIKVAV) to create materials specifically designed for neural tissue engineering mdpi.com. The isoleucine residue within the IKVAV sequence is critical for its biological activity.
| Condition | Observation | Resulting Morphology | Reference |
|---|---|---|---|
| Varying Concentration (Room Temp) | Self-assembly occurs at both low and high concentrations. | Fiber-like structures | researchgate.net |
| Heating (70°C) at Low Concentration | Structural rearrangement upon heating. | Tube-like structures | researchgate.net |
| Heating (70°C) at High Concentration | Fibers remain stable upon heating. | Fiber-like structures | researchgate.net |
Development of Stimuli-Responsive Materials
The primary mechanism for pH-responsiveness in peptide-based materials involves the presence of amino acids with ionizable side chains, such as aspartic acid, glutamic acid, or lysine (B10760008) nih.gov. At a given pH, these side chains can be charged or neutral. Changes in pH alter the protonation state, leading to changes in electrostatic repulsion or attraction within the self-assembled structure. This can cause the material to swell, shrink, or even dissolve nih.gov. For instance, a polypeptide may be designed to be stable at physiological pH (7.4) but disassemble in the more acidic environment of a tumor or an endosome nih.govnih.gov. While isoleucine itself is not pH-responsive, its inclusion in a peptide sequence alongside pH-sensitive residues influences the hydrophobic-hydrophilic balance, which is critical for the assembly and disassembly process.
Temperature-responsiveness is another key area of research. Some polypeptide systems exhibit a lower critical solution temperature (LCST), where they transition from a soluble to an insoluble state above a certain temperature. This is often driven by changes in hydration and hydrophobic interactions. A hydrogel system composed of methoxy (B1213986) poly(ethylene glycol)-block-poly(L-alanine-co-glycine-co-L-isoleucine) (mPEG-b-P(A-G-I)) demonstrated thermo-responsive behavior. This material underwent a heat-induced sol-to-gel transition, forming a stable hydrogel at physiological temperatures, making it suitable for injectable applications. The formation of the gel was facilitated by the supramolecular assembly of β-sheets into nanofibrils.
Enzyme-responsive materials are designed with peptide sequences that are specific substrates for certain enzymes. The presence of the target enzyme leads to cleavage of the peptide, causing the material to degrade and release its payload. This approach offers high specificity, as the material will only respond in environments where the target enzyme is active, such as sites of inflammation or disease.
| Stimulus | Mechanism | Potential Application | Reference |
|---|---|---|---|
| pH | Protonation/deprotonation of ionizable amino acid side chains alters electrostatic interactions, causing swelling, shrinking, or disassembly. | Targeted drug delivery to acidic tumor microenvironments. | nih.gov |
| Temperature | Changes in hydrophobic interactions and polymer hydration can induce a sol-gel transition. | Injectable scaffolds for tissue engineering that solidify at body temperature. | nih.gov |
| Enzymes | Enzymatic cleavage of specific peptide sequences leads to the degradation of the material. | Release of therapeutics at sites of specific enzyme activity (e.g., inflammation). | nih.gov |
Hybrid Material and Bioconjugate Research
Integration with Synthetic Polymers (e.g., Block Copolymers)
The conjugation of peptides and proteins with synthetic polymers is a versatile strategy to create hybrid materials that combine the advantages of both components nih.gov. Synthetic polymers, such as polyethylene (B3416737) glycol (PEG), can impart properties like improved water solubility and increased circulation times in biological systems, while the peptide component can provide specific biological functions and self-assembly capabilities nih.govnih.gov.
Block copolymers consisting of a polypeptide block and a synthetic polymer block are a prominent class of these hybrid materials nih.govmdpi.com. The synthesis of these materials can be achieved by using an appropriately functionalized synthetic polymer as a macroinitiator for the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) researchgate.net. This allows for the creation of well-defined structures where, for example, a hydrophobic polypeptide block containing isoleucine can drive self-assembly into micelles or vesicles, while a hydrophilic PEG block forms a protective corona nih.gov. These assembled nanostructures are promising candidates for drug delivery vehicles.
Conjugation with Carbon Nanomaterials and Other Nanostructures
The unique optical and mechanical properties of nanomaterials like carbon nanotubes (CNTs) make them attractive for biomedical applications, but their poor solubility in aqueous solutions often limits their use. Non-covalent functionalization with amphiphilic molecules is a common strategy to improve their dispersibility while preserving their intrinsic properties.
Fmoc-amino acid-PEG conjugates have been successfully used to coat the surface of single-walled carbon nanotubes (SWNTs). In this approach, the aromatic Fmoc group attaches to the nanotube surface via π-π stacking interactions, while the hydrophilic PEG chain extends into the aqueous medium, rendering the nanotubes water-soluble. This method avoids harsh chemical modifications that can damage the nanotube structure.
In a similar fashion, polypeptide-functionalized gold nanoparticles have been developed for bioanalytical applications . Synthetic polypeptides designed to fold into specific structures in response to stimuli, such as the presence of metal ions, can be used to control the aggregation of gold nanoparticles . This controlled assembly leads to a color change in the solution, which can be used for sensing applications . The inclusion of hydrophobic residues like isoleucine within these peptide sequences can be crucial for stabilizing the folded structures and mediating their interaction with other components of the hybrid material.
Scaffold Design for Biomedical Research
The ability of Fmoc-isoleucine and other Fmoc-peptide derivatives to self-assemble into nanofibrous hydrogels makes them excellent candidates for creating 3D scaffolds for biomedical research nih.govsquarespace.com. These hydrogels mimic the fibrillar structure of the native extracellular matrix (ECM), providing a more physiologically relevant environment for cell culture compared to traditional 2D plastic surfaces strath.ac.uksigmaaldrich.com.
These scaffolds support the adhesion, proliferation, and differentiation of various cell types nih.govnih.govnih.gov. For example, hydrogels formed from a mixture of Fmoc-FF and Fmoc-RGD have been shown to support the 3D culture of dermal fibroblasts, which adhere to the scaffold through specific integrin-RGD binding strath.ac.uk. Similarly, scaffolds presenting the laminin-derived IKVAV sequence have been specifically designed to support the growth of neural cells mdpi.com.
The physical properties of these hydrogels, such as stiffness, can be tuned by changing the peptide concentration or the specific amino acid sequence, allowing researchers to create scaffolds that match the mechanical properties of different tissues, from soft brain tissue to stiffer bone nih.gov. This tunability is crucial for studying how mechanical cues from the environment influence cell behavior.
Strategies for Controlled Encapsulation and Release
The porous, nanofibrous network of Fmoc-peptide hydrogels makes them effective vehicles for the encapsulation and controlled release of therapeutic agents nih.govnih.govmdpi.com. Molecules can be physically entrapped within the pores of the hydrogel during the self-assembly process nih.gov. The release of these molecules is then governed by diffusion through the hydrogel matrix nih.gov.
The release kinetics can be tailored by modulating the properties of the hydrogel and the nature of the encapsulated molecule. For instance, the release of larger molecules is generally slower than that of smaller molecules due to greater steric hindrance from the nanofiber network nih.gov. Furthermore, electrostatic interactions between a charged therapeutic agent and an oppositely charged peptide scaffold can significantly retard release, providing a mechanism for sustained delivery nih.gov.
In one study, dexamethasone (B1670325) was encapsulated within polymeric nanoparticles, which were then embedded into Fmoc-tripeptide hydrogels nih.govnih.gov. This hierarchical system provided a sustained release of the drug over time, demonstrating the potential of these materials as local delivery systems for applications in regenerative medicine nih.govnih.gov. The use of stimuli-responsive hydrogels, as discussed in section 6.2, offers an additional layer of control, allowing for "on-demand" release in response to a specific trigger.
Emerging Research Directions and Future Outlook
Addressing Challenges in NCA Synthesis and Polymerization for Scalability
The translation of Fmoc-Ile-NCA polymerization from laboratory-scale experiments to large-scale industrial production is fraught with challenges. A primary obstacle is the inherent instability of NCA monomers, which are sensitive to moisture and heat, leading to premature polymerization or degradation. The synthesis of NCAs, particularly through the widely used Fuchs-Farthing method involving phosgenation of the amino acid, often introduces impurities like HCl. These impurities can interfere with the polymerization process, leading to chain termination and a lack of control over the final polypeptide's molecular weight and structure.
Current research efforts are focused on developing robust and scalable purification techniques to ensure the high purity of Fmoc-Ile-NCA monomers. Strategies include improved crystallization methods and the use of scavengers to remove acidic byproducts. Furthermore, optimizing reaction conditions, such as temperature and pressure, is crucial for controlling the polymerization rate and minimizing side reactions. The development of moisture-insensitive NCA precursors, such as N-phenoxycarbonyl-functionalized α-amino acids (NPCAs), offers a promising alternative for more controlled and scalable polypeptide synthesis under less stringent conditions.
Development of Novel Initiator and Catalyst Systems for Enhanced Control and Robustness
The choice of initiator and catalyst is paramount in achieving controlled and living polymerization of Fmoc-Ile-NCA, which is essential for producing well-defined polypeptides with predictable molecular weights and low polydispersity. Traditional amine-initiated polymerizations often suffer from a lack of control due to competing reaction mechanisms, namely the "normal amine mechanism" and the "activated monomer mechanism".
To address these limitations, researchers are exploring a variety of novel initiator and catalyst systems. Transition metal complexes, for instance, have demonstrated the ability to mediate living ring-opening polymerization (ROP) of NCAs, offering improved control over the polymer architecture. Other innovative approaches include the use of:
Hexamethyldisilazane (HMDS): This initiator has been shown to facilitate controlled polymerization of NCAs.
Ammonium salts with non-nucleophilic anions: These have been successfully employed for the multigram scale synthesis of polyglutamates with defined molecular weights and low polydispersity.
Organocatalysts: Systems based on hydrogen-bonding, such as those involving thiourea (B124793) derivatives, can activate the NCA monomer while deactivating the propagating chain-end, leading to highly controlled polymerization.
Cationic catalysts: These have been shown to significantly enhance both the rate and controllability of NCA polymerization.
These advancements are paving the way for more robust and versatile synthetic platforms for creating complex polypeptide structures.
Precise Sequence Control in Polypeptide Synthesis Beyond Statistical Polymerization
Moving beyond the synthesis of homopolymers and random copolymers to achieve precise sequence control is a major goal in polypeptide research. The ability to dictate the exact order of different amino acid monomers, including Fmoc-isoleucine, would enable the creation of synthetic proteins with tailored functions and properties.
While traditional ROP of NCAs often leads to statistical incorporation of monomers, several strategies are being developed to achieve sequence control. One approach involves the sequential addition of different NCA monomers to a living polymerization system. This method allows for the creation of block copolymers with well-defined segments.
More advanced techniques are also being explored to achieve a higher degree of sequence control, mimicking the precision of natural protein synthesis. These emerging methods aim to overcome the statistical nature of conventional copolymerization and open the door to designing synthetic polypeptides with unprecedented complexity and functionality.
Advanced Characterization Techniques for In-Depth Mechanistic Understanding
A thorough understanding of the polymerization mechanism of Fmoc-Ile-NCA is crucial for optimizing reaction conditions and achieving desired polymer characteristics. Researchers are increasingly employing advanced characterization techniques to gain in-depth mechanistic insights.
Key Techniques and Their Contributions:
| Technique | Information Gained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring monomer conversion in real-time. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Determining molecular weight and polydispersity of the resulting polypeptides. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | Analyzing chain composition, identifying end-groups, and detecting side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probing molecular interactions between reactants and elucidating the structure of intermediates. |
These techniques, often used in combination, provide a comprehensive picture of the polymerization process, from initiation and propagation to termination and side reactions. This detailed understanding is essential for developing more efficient and controlled synthetic strategies.
Computational Design and Prediction of Fmoc-Isoleucine Polypeptide Properties and Assemblies
Computational modeling and simulation are becoming indispensable tools in the design and prediction of the properties and self-assembly behavior of Fmoc-isoleucine containing polypeptides. These methods allow researchers to investigate the relationship between the primary amino acid sequence and the resulting three-dimensional structure and material properties, accelerating the discovery of novel materials.
Computational approaches are being used to:
Predict aggregation propensity: Algorithms can identify segments of a polypeptide chain that are prone to aggregation, which is crucial for designing soluble and functional materials.
Simulate self-assembly: Molecular dynamics simulations can model the self-assembly of Fmoc-containing peptides into various nanostructures, such as fibrils and gels.
Predict binding specificities: Physics-based methods are being developed to predict the binding affinity and specificity of polypeptides to target molecules, which is vital for applications in drug delivery and diagnostics.
Understand polymerization mechanisms: Density functional theory (DFT) calculations are employed to study the energetics of different reaction pathways in NCA polymerization, providing insights into the roles of initiators and catalysts.
By integrating computational design with experimental synthesis and characterization, researchers can more efficiently explore the vast design space of Fmoc-isoleucine polypeptides and tailor their properties for specific applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-Ile-N-carboxyanhydride with high purity?
- Methodological Answer : High-purity synthesis requires strict anhydrous conditions, controlled temperature (0–20°C), and vacuum protocols to minimize side reactions like hydrolysis or chain termination. Use recrystallization from dry tetrahydrofuran (THF)/hexane mixtures and monitor via FTIR for residual monomers . Purification via size exclusion chromatography (SEC) or dialysis is critical to remove unreacted monomers or oligomers .
Q. How should researchers characterize Fmoc-Ile-NCA and its polymeric products?
- Methodological Answer :
- Monomer validation : FTIR (C=O stretch at ~1,800 cm⁻¹), ¹H/¹³C NMR for Fmoc and isoleucine proton signals .
- Polymer analysis : SEC for molecular weight distribution, MALDI-ToF-MS for chain-end fidelity, and circular dichroism (CD) to confirm secondary structures (α-helix/β-sheet) .
- Kinetic monitoring : In situ FTIR tracks NCA consumption rates .
Q. What safety protocols are essential when handling Fmoc-Ile-NCA?
- Methodological Answer : Use gloveboxes under inert gas (N₂/Ar) to prevent moisture-induced degradation. Wear nitrile gloves, safety goggles, and lab coats. Store monomers at –20°C in desiccated vials. Dispose of waste via licensed chemical disposal services due to potential toxicity .
Advanced Research Questions
Q. How can controlled polymerization of Fmoc-Ile-NCA be achieved to synthesize well-defined polypeptides?
- Methodological Answer :
- Living polymerization : Employ primary amine initiators (e.g., hexylamine) under high vacuum (1 × 10⁻⁵ bar) to suppress chain-transfer reactions .
- Temperature optimization : Polymerize at 0°C for slower kinetics, reducing side reactions (e.g., backbiting) in polar solvents like dimethylformamide (DMF) .
- Block copolymer synthesis : Sequential addition of NCAs (e.g., Fmoc-Ile-NCA followed by γ-benzyl-L-glutamate NCA) ensures narrow dispersity (Đ < 1.3) .
Q. How can researchers design stimuli-responsive polypeptides using Fmoc-Ile-NCA?
- Methodological Answer :
- Functionalization : Post-polymerization modifications (e.g., click chemistry) add pH-/redox-sensitive groups .
- Environmental triggers : Incorporate Fmoc deprotection (via piperidine) to switch solubility or self-assembly behavior .
- Hybrid systems : Combine with thermoresponsive polymers (e.g., poly(N-isopropylacrylamide)) for dual-stimuli materials .
Q. How should contradictions in polymerization kinetics data across studies be resolved?
- Methodological Answer :
- Replicate conditions : Standardize solvent purity, initiator ratios, and vacuum levels to isolate variables .
- Cross-validation : Compare FTIR, SEC, and MALDI-ToF-MS data to identify discrepancies in chain-length distributions .
- Mechanistic modeling : Use kinetic Monte Carlo simulations to reconcile differences in rate constants .
Q. What strategies enable integration of Fmoc-Ile-NCA into multiblock architectures with orthogonal functionalities?
- Methodological Answer :
- Orthogonal deprotection : Employ Boc/Fmoc protection schemes to sequentially add blocks (e.g., hydrophobic Fmoc-Ile segments + hydrophilic lysine blocks) .
- Hybrid polymerization : Combine NCA ROP with RAFT or ATRP for peptide-polymer hybrids .
- Surface grafting : Use silane-based initiators to create polypeptide brushes for biomedical coatings .
Q. How can secondary structure transitions in Fmoc-Ile-NCA polymers be validated experimentally?
- Methodological Answer :
- Spectroscopic validation : CD spectroscopy (α-helix: minima at 208/222 nm; β-sheet: ~215 nm) and FTIR (amide I band deconvolution) .
- Computational modeling : Molecular dynamics (MD) simulations correlate solvent polarity (e.g., THF vs. water) with conformational changes .
- X-ray diffraction : Analyze crystallinity in solid-state films to confirm β-sheet stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
